molecular formula C10H7BrN2 B13147815 4'-Bromo-2,3'-bipyridine

4'-Bromo-2,3'-bipyridine

Cat. No.: B13147815
M. Wt: 235.08 g/mol
InChI Key: UTOVWICYHJMUOI-UHFFFAOYSA-N
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Description

4’-Bromo-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 4’ position of the bipyridine structure. Bipyridines are a class of compounds widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform under reflux conditions .

Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Bromo-2,3’-bipyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,3’-bipyridine is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The bipyridine structure also allows for π-π interactions, which can influence the behavior of the compound in various environments .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

4-bromo-3-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-9-4-6-12-7-8(9)10-3-1-2-5-13-10/h1-7H

InChI Key

UTOVWICYHJMUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CN=C2)Br

Origin of Product

United States

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